molecular formula C12H9IN2 B1619075 4-Iodoazobenzene CAS No. 6639-27-6

4-Iodoazobenzene

Cat. No.: B1619075
CAS No.: 6639-27-6
M. Wt: 308.12 g/mol
InChI Key: FZGGOXVHDTXWIK-UHFFFAOYSA-N
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Description

4-Iodoazobenzene is an organic compound characterized by the presence of an iodine atom attached to the para position of the azobenzene molecule. Azobenzenes are well-known for their photoresponsive properties, which make them valuable in various scientific and industrial applications. The unique structure of this compound allows it to undergo photoisomerization, making it a versatile compound in the field of material science and photochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodoazobenzene typically involves the diazotization of 4-iodoaniline followed by azo coupling with nitrosobenzene. The reaction is carried out in glacial acetic acid, and the product is purified through column chromatography . Another method involves the Pd(II)-catalyzed coupling of C-H bonds of carboxamides with iodoazobenzenes, which provides a direct route to functionalized azobenzene derivatives .

Industrial Production Methods: Industrial production of this compound may utilize scalable methods such as the diazotization-iodination of aromatic amines using reusable polymeric diazotization agents. This method is convenient and yields high amounts of the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Iodoazobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Isomerization: UV light is commonly used to induce the trans-cis isomerization.

    Substitution: Palladium catalysts and appropriate ligands are used in cross-coupling reactions.

Major Products:

Mechanism of Action

The primary mechanism by which 4-Iodoazobenzene exerts its effects is through photoisomerization. Upon exposure to UV light, the compound undergoes a structural change from the trans isomer to the cis isomer. This change affects the compound’s electronic distribution and its interaction with other molecules. The isomerization process can be reversed by exposure to visible light or thermal relaxation .

Comparison with Similar Compounds

Uniqueness: 4-Iodoazobenzene is unique due to the presence of the iodine atom, which enhances its reactivity in cross-coupling reactions and its photoresponsive behavior. This makes it a valuable compound for developing advanced materials and studying photoinduced processes.

Properties

IUPAC Name

(4-iodophenyl)-phenyldiazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9IN2/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGGOXVHDTXWIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30280237
Record name 4-Iodoazobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6639-27-6
Record name 4-Iodoazobenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16042
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Iodoazobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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